1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with dimethyl groups and a phenoxy group that is further substituted with a methyl and a propane-1-sulfinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as Lewis acids and specific solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): A benzene derivative with two methyl groups in the meta position.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A benzene derivative with methoxy and methyl groups.
1-Ethyl-2,3-dimethylbenzene: A benzene derivative with ethyl and dimethyl groups.
Uniqueness
1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene is unique due to the presence of the propane-1-sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61166-72-1 |
---|---|
Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,2-dimethyl-3-(4-methyl-3-propylsulfinylphenoxy)benzene |
InChI |
InChI=1S/C18H22O2S/c1-5-11-21(19)18-12-16(10-9-14(18)3)20-17-8-6-7-13(2)15(17)4/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
HSMFMSBCHRCOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.